molecular formula C11H9NO3 B6271573 methyl 5-hydroxyisoquinoline-1-carboxylate CAS No. 2090987-91-8

methyl 5-hydroxyisoquinoline-1-carboxylate

Cat. No.: B6271573
CAS No.: 2090987-91-8
M. Wt: 203.2
InChI Key:
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Description

Methyl 5-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a substituted benzaldehyde and an amine, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles, often used in polar solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 5-hydroxyisoquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-hydroxyisoquinoline-1-carboxylate can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound, which lacks the hydroxyl and carboxylate groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    5-Hydroxyisoquinoline: A derivative that lacks the carboxylate group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2090987-91-8

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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